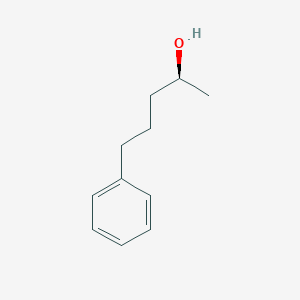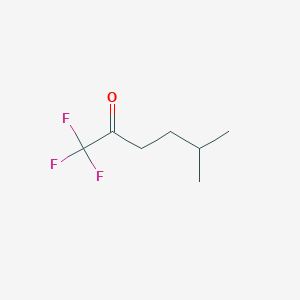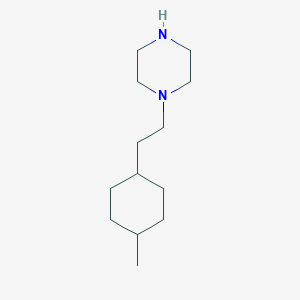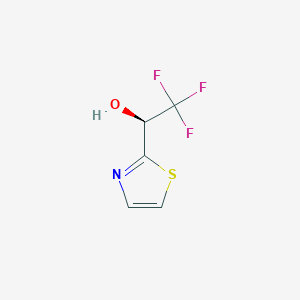
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is a compound that features a trifluoromethyl group and a thiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, including increased lipophilicity and metabolic stability. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method is the nucleophilic addition of a thiazole to a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanone.
Reduction: The major product is (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted thiazole derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Thiazol-2-yl)ethanol: A similar compound with a different stereochemistry.
Thiazolyl-1,2,3-triazolyl-alcohol derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(S)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H4F3NOS |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m1/s1 |
InChI Key |
OZYOWBJWGFJRIJ-GSVOUGTGSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





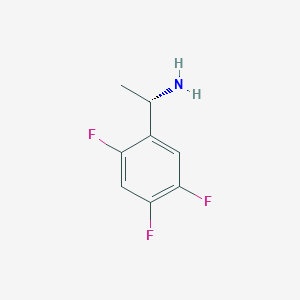
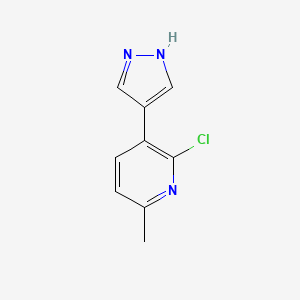


![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
